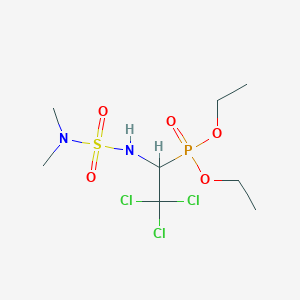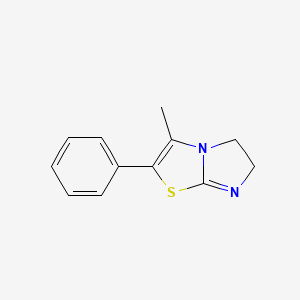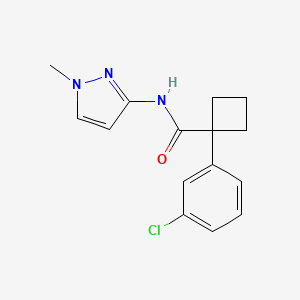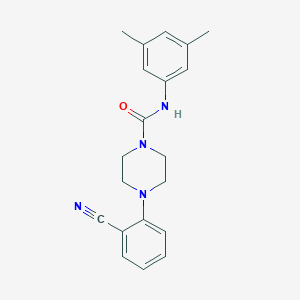
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane, also known as CDDP or temephos, is a chemical compound that has been widely used as an insecticide and larvicide. It was first synthesized in 1965 and has since been used to control the spread of mosquitoes, which are known to carry deadly diseases such as malaria, dengue fever, and Zika virus. In recent years, there has been significant scientific research on the synthesis, mechanism of action, and physiological effects of CDDP.
作用機序
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in the death of the insect or larva. This mechanism of action is similar to that of other insecticides, such as organophosphates and carbamates.
Biochemical and Physiological Effects:
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been shown to have a low toxicity to mammals, including humans. However, it can cause irritation to the skin and eyes, and inhalation of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can cause respiratory distress. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been shown to have a negative impact on non-target organisms, such as fish and aquatic invertebrates.
実験室実験の利点と制限
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has several advantages for use in laboratory experiments. It is highly effective against mosquito larvae, making it a useful tool for studying the development and behavior of these insects. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has a relatively low toxicity to mammals, making it a safer alternative to other insecticides. However, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can be expensive to produce and has a relatively short half-life in the environment, which can limit its usefulness in field studies.
将来の方向性
There are several future directions for research on 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. In addition, there is a need for further research on the impact of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane on non-target organisms, as well as its potential to cause resistance in mosquito populations. Finally, there is a need for continued research on the use of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane as a tool for controlling the spread of mosquito-borne diseases, particularly in regions where these diseases are endemic.
合成法
The synthesis of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane involves the reaction of diethyl phosphite with chloral hydrate in the presence of dimethylsulfamoyl chloride. The resulting intermediate is then reacted with triethylamine and triphosgene to yield 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane. This synthesis method has been well-established and is widely used in the production of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane for insecticide and larvicide applications.
科学的研究の応用
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been extensively studied for its insecticidal and larvicidal properties. It has been shown to be highly effective against the larvae of various mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been used to control the spread of mosquito-borne diseases in many countries, including Brazil, India, and Thailand.
特性
IUPAC Name |
1,1,1-trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Cl3N2O5PS/c1-5-17-19(14,18-6-2)7(8(9,10)11)12-20(15,16)13(3)4/h7,12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSWKYHEVRSLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)N(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N2O5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)


![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)

![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)